molecular formula C22H24N2O5 B11127190 Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11127190
M. Wt: 396.4 g/mol
InChI Key: PGWDSNHJHWGYNN-UHFFFAOYSA-N
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Description

Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a tetrahydropyrimidine ring, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzyl acetoacetate with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with urea under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can take place at the benzylic position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    Benzyl 4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the 1,6-dimethyl groups.

    4-(3,4-Dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the benzyl group.

Uniqueness: The presence of both the benzyl group and the 1,6-dimethyl groups in Benzyl 4-(3,4-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

benzyl 6-(3,4-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C22H24N2O5/c1-14-19(21(25)29-13-15-8-6-5-7-9-15)20(23-22(26)24(14)2)16-10-11-17(27-3)18(12-16)28-4/h5-12,20H,13H2,1-4H3,(H,23,26)

InChI Key

PGWDSNHJHWGYNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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